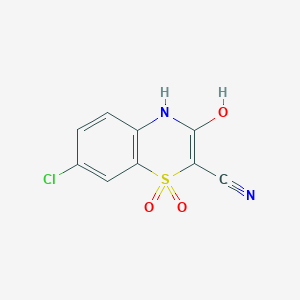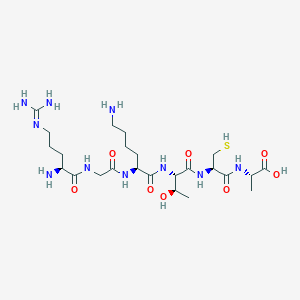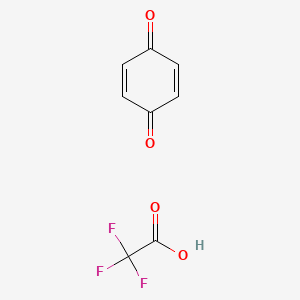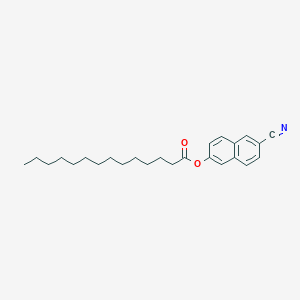
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an enol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a trifluoromethylated aldehyde or ketone, followed by an enolization step to introduce the enol functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The enol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The phenyl and trifluoromethyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The phenyl and trifluoromethyl groups contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
5-Phenylpent-1-en-3-ol: Similar structure but lacks the trifluoromethyl group.
3-(2-(Trifluoromethyl)phenyl)propan-1-ol: Contains a trifluoromethyl group but differs in the position and overall structure.
Uniqueness: 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol is unique due to the combination of a phenyl group, a trifluoromethyl group, and an enol functional group
Propiedades
Número CAS |
821799-21-7 |
|---|---|
Fórmula molecular |
C12H13F3O |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 |
Clave InChI |
TUZXJUMAKJDFJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)

![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)

![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)


![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
